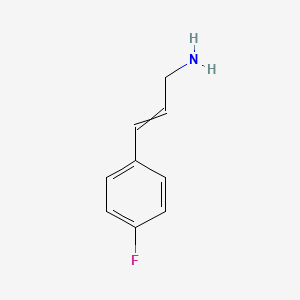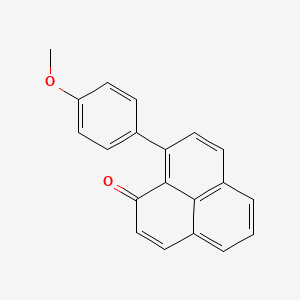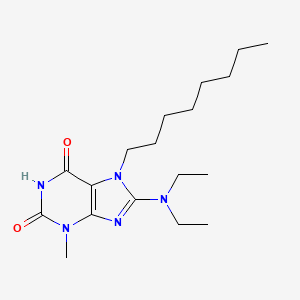
(5-Chloro-6-propylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-propylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H11BClNO2 and a molecular weight of 199.44 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The presence of both a boronic acid group and a pyridine ring in its structure makes it a valuable intermediate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, continuous flow setups can be employed to handle and perform organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-6-propylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols: Formed from the oxidation of the boronic acid group.
Applications De Recherche Scientifique
(5-Chloro-6-propylpyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (5-Chloro-6-propylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner to form the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Chlorophenylboronic Acid: Similar in structure but with a different substitution pattern on the aromatic ring.
6-Methylpyridin-3-ylboronic Acid: Similar pyridine-based boronic acid with a methyl group instead of a propyl group.
Uniqueness
(5-Chloro-6-propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chlorine atom and a propyl group on the pyridine ring allows for unique interactions and transformations that are not possible with other boronic acids.
Propriétés
Formule moléculaire |
C8H11BClNO2 |
|---|---|
Poids moléculaire |
199.44 g/mol |
Nom IUPAC |
(5-chloro-6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BClNO2/c1-2-3-8-7(10)4-6(5-11-8)9(12)13/h4-5,12-13H,2-3H2,1H3 |
Clé InChI |
YRBOTOZLAFPJDQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)CCC)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)



![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)


